
cis-1,2-Cyclopropane-dicarboxylic acid mono ethyl ester
Übersicht
Beschreibung
“Cis-1,2-Cyclopropane-dicarboxylic acid mono ethyl ester” is a chemical compound with the CAS Number: 71666-05-2. Its molecular formula is C7H10O4 and it has a molecular weight of 158.15 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is (1S,2R)-2-(ethoxycarbonyl)cyclopropanecarboxylic acid . The InChI code is 1S/C7H10O4/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Biophysical Investigation of O-Acetylserine Sulfhydrylases
This compound has been utilized as a tool for the biophysical study of O-acetylserine sulfhydrylases (OASS) by employing fluorimetric methods and saturation transfer difference (STD) NMR . OASS is crucial in bacteria and plants for the biosynthesis of cysteine, a building block for many biomolecules. The cyclopropane-1,2-dicarboxylic acids help in understanding the binding mode of small molecules to OASS enzymes, which is significant for developing new antibacterial strategies .
Thermally Recyclable/ Degradable Materials
The cyclobutane ring in the related compound, CBDA-4, which shares a similar structure, can be cleaved upon heating . This property makes it a promising building block for creating materials that can be thermally recycled or degraded, thus contributing to sustainable material science .
Polymer Synthesis
Dicarboxylic acids, including cyclopropane derivatives, have extensive applications in polymer synthesis . They can serve as either diacid monomers or cross-linkers in the production of thermoplastics and thermosets, which are known for their excellent properties .
Metal-Organic Materials
The compound’s structural features make it suitable for use in metal-organic materials. Its ability to form stable complexes with metals can be leveraged in creating frameworks for catalysis, gas storage, or separation technologies .
Medicinal Applications
Recent studies have indicated that derivatives of cyclopropane-1,2-dicarboxylic acids, including the mono ethyl ester, exhibit antinociceptive activities . This suggests potential applications in pain management and pharmaceuticals .
Catalysis in Propylene Polymerization
The compound has been used as a phthalate-free internal donor in Ziegler-Natta catalysts for propylene polymerization . This application is particularly relevant in the production of polypropylene, a widely used plastic, offering a more environmentally friendly alternative to traditional catalyst systems .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Wirkmechanismus
- OASS catalyzes the last step of cysteine biosynthesis in bacteria and plants. It plays a crucial role in converting O-acetylserine to cysteine .
- Upon binding, most of the compounds induce a significant increase in fluorescence emission of the pyridoxal 50-phosphate (PLP) coenzyme, affecting enzyme function .
Target of Action
Mode of Action
- studies reveal the binding mode of cis-1,2-Cyclopropane-dicarboxylic acid mono ethyl ester to OASS-A and OASS-B.
Biochemical Pathways
Eigenschaften
IUPAC Name |
(1S,2R)-2-ethoxycarbonylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVQFDJETHFEQY-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1,2-Cyclopropane-dicarboxylic acid mono ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1453424.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1453425.png)
![1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride](/img/structure/B1453427.png)

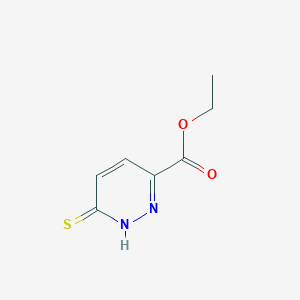
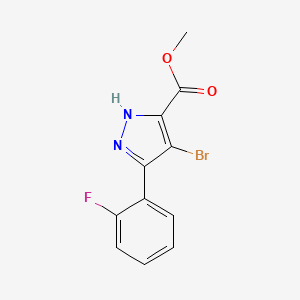
![[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1453433.png)
![6-Piperazin-1-yl-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1453435.png)
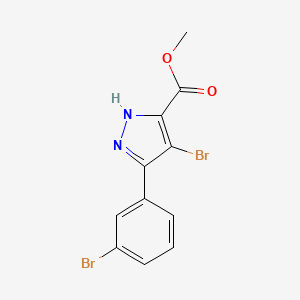
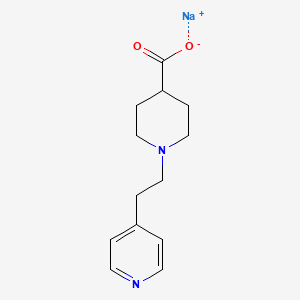
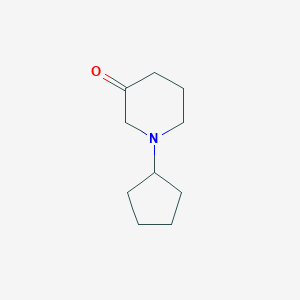
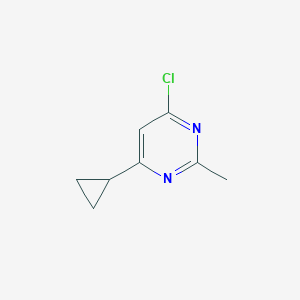
![3-[1-(difluoromethyl)-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1453446.png)
